1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The exploration of 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide within scientific research primarily delves into its synthesis, structural characterization, and reactivity. For instance, studies have focused on the rearrangement of certain sulfonamides, revealing pathways to novel structural motifs such as pyrrolidin-3-ones, contrasting the expected formation of 1,4-oxazepanes, which sheds light on the flexibility and reactivity of similar compounds (Králová et al., 2019).
Polymer Synthesis and Stability
The compound's structural framework has been pivotal in polymer research, particularly in synthesizing high molecular weight polybenzoxazoles, which are notable for their hydrolytic stability under acidic conditions. Such studies are instrumental in developing materials with enhanced durability and performance, pertinent for high-performance polymers (Kim et al., 2005).
Photophysical Properties and Aggregate Formation
In the realm of materials science, the investigation into lyotropic liquid crystalline polybenzazoles and their model compounds in methanesulfonic acid solutions has unveiled significant insights into their photophysical properties and evidence of aggregate formation. This research provides a deeper understanding of the optical and electronic behaviors of such compounds, crucial for developing advanced materials with specific light-emitting or absorbing capabilities (Wang et al., 2003).
Structural and Supramolecular Chemistry
The structural elucidation and supramolecular assembly of related sulfonamide derivatives through X-ray powder diffraction and Hirshfeld surface analysis highlight the intricate molecular interactions and assembly mechanisms. Such studies are foundational for the design and synthesis of molecular architectures with specific functionalities and properties (Dey et al., 2015).
Radical Chemistry and Biological Activity
Research on the oxidation of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides to generate aminoxyl radicals presents a fascinating intersection of radical chemistry and potential biological applications. The study of these radicals and their electronic structures could open avenues for developing novel antioxidants or therapeutic agents (Burian et al., 2006).
properties
IUPAC Name |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-19(2)13-25-17-11-15(9-10-16(17)21(3)18(19)22)20-26(23,24)12-14-7-5-4-6-8-14/h4-11,20H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIHMZNOUJGTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.